molecular formula C13H13NO3S B1391964 Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate CAS No. 1187163-54-7

Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate

Cat. No.: B1391964
CAS No.: 1187163-54-7
M. Wt: 263.31 g/mol
InChI Key: ITJKFPBRWXEUHH-UHFFFAOYSA-N
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Description

Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol . It is a heterocyclic compound that contains both pyridine and thiophene rings, which are known for their significant roles in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate typically involves the condensation of 6-methoxypyridine-2-carbaldehyde with thiophene-2-carboxylic acid, followed by esterification with ethanol . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and heating under reflux to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate is unique due to the presence of both pyridine and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 5-(6-methoxypyridin-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-7-10(18-11)9-5-4-6-12(14-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJKFPBRWXEUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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